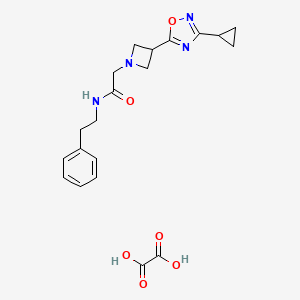![molecular formula C22H20F2N4O2S B2627799 2-{3-[2-(4-fluorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1105219-21-3](/img/structure/B2627799.png)
2-{3-[2-(4-fluorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(4-fluorophenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[2-(4-fluorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of fluorophenyl groups enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-fluorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the acetamido group: This step involves the acylation of the thieno[3,4-c]pyrazole intermediate with 4-fluorophenylacetic acid or its derivatives using coupling reagents like EDCI or DCC.
Attachment of the fluorophenylmethyl group: This is typically done through nucleophilic substitution reactions where the acetamido intermediate reacts with 4-fluorobenzyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[2-(4-fluorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{3-[2-(4-fluorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(4-fluorophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-{3-[2-(4-fluorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound is believed to:
Bind to enzymes: Inhibit their activity by forming stable complexes.
Interact with receptors: Modulate their signaling pathways, leading to therapeutic effects.
Affect cellular pathways: Influence various cellular processes such as apoptosis, cell proliferation, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,4-c]pyrazole derivatives: These compounds share the same core structure and exhibit similar biological activities.
Fluorophenylacetamides: Compounds with fluorophenyl groups and acetamide functionalities.
Uniqueness
2-{3-[2-(4-fluorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(4-fluorophenyl)methyl]acetamide is unique due to:
Dual fluorophenyl groups: Enhances its pharmacological properties.
Thieno[3,4-c]pyrazole core: Provides a versatile scaffold for various biological activities.
Combination of functionalities:
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2S/c23-16-5-1-14(2-6-16)9-20(29)26-22-18-12-31-13-19(18)27-28(22)11-21(30)25-10-15-3-7-17(24)8-4-15/h1-8H,9-13H2,(H,25,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWHURKJMVCJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2627717.png)
![methyl 3-({2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2627721.png)
![5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2627722.png)



![(4-chlorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2627730.png)
![(4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2627731.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2627733.png)
![9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627735.png)


![N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide](/img/structure/B2627738.png)
